

Spectroscopic Characterization of 2-Ethoxy-5-(trifluoromethyl)benzaldehyde: A Predictive Technical Guide

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Compound of Interest

Compound Name:	2-Ethoxy-5-(trifluoromethyl)benzaldehyde
CAS No.:	472809-59-9
Cat. No.:	B1501111

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Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for **2-Ethoxy-5-(trifluoromethyl)benzaldehyde**. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will deconstruct the molecule's structural components—an ethoxy group, a trifluoromethyl group, and an aldehyde function on a benzene core—to forecast its spectral signatures. This guide offers detailed, field-proven protocols for data acquisition and a thorough interpretation of the predicted data, establishing a benchmark for the empirical characterization of this compound.

Introduction: The Need for Predictive Spectroscopic Analysis

2-Ethoxy-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of interest in synthetic chemistry, potentially serving as a versatile building block for novel pharmaceuticals and materials. The unique combination of an electron-donating ethoxy group and two powerful electron-withdrawing groups (trifluoromethyl and aldehyde) creates a distinct electronic and structural environment. Accurate structural verification is paramount for any research and development involving this compound.

As of the date of this publication, a comprehensive set of experimental spectroscopic data for **2-Ethoxy-5-(trifluoromethyl)benzaldehyde** is not available in the public domain. This guide addresses this gap by providing a robust, predicted spectroscopic profile. Our predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative data from structurally analogous compounds. This document is designed to be a self-validating system, explaining the causality behind each predicted spectral feature, thereby empowering researchers to confidently identify and characterize this molecule upon its synthesis.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Principles and Predictions

The ¹H NMR spectrum of **2-Ethoxy-5-(trifluoromethyl)benzaldehyde** is predicted to show distinct signals for the aldehyde, aromatic, and ethoxy protons. The chemical shifts are governed by the electronic effects of the substituents.

- Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and its electron-withdrawing nature. It is expected to appear as a singlet far downfield.^{[1][2]}

- **Aromatic Protons:** The three protons on the benzene ring will be influenced by all three substituents. The ethoxy group is an ortho-, para-director and electron-donating, causing shielding (upfield shift). Conversely, the aldehyde and trifluoromethyl groups are meta-directors and strongly electron-withdrawing, causing deshielding (downfield shift).[3] Their splitting patterns will be dictated by ortho and meta spin-spin coupling.
- **Ethoxy Protons (-OCH₂CH₃):** The ethoxy group will present as a quartet for the methylene (-CH₂) protons, coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the methylene protons. The methylene protons are deshielded by the adjacent oxygen atom.

Experimental Protocol: Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrumentation:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Acquisition Parameters:**
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to at least 2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **Processing:** Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and perform Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak.

Predicted ¹H NMR Data

Predicted Chemical Shift (δ , ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.3	1H	s	-	H-7 (CHO)
~7.95	1H	d	$J \approx 2.0$ Hz	H-6
~7.80	1H	dd	$J \approx 8.8, 2.0$ Hz	H-4
~7.10	1H	d	$J \approx 8.8$ Hz	H-3
~4.20	2H	q	$J \approx 7.0$ Hz	H-8 (OCH ₂)
~1.50	3H	t	$J \approx 7.0$ Hz	H-9 (CH ₃)

Interpretation and Structural Assignment

The predicted spectrum is highly informative. The singlet at ~10.3 ppm is characteristic of an aldehyde proton.^{[1][4]} The aromatic region is predicted to show three distinct signals. H-6, being ortho to both the aldehyde and trifluoromethyl groups, is expected to be the most deshielded aromatic proton, appearing as a narrow doublet due to meta-coupling with H-4. H-4, positioned between the two electron-withdrawing groups, will be a doublet of doublets, showing ortho-coupling to H-3 and meta-coupling to H-6. H-3, ortho to the electron-donating ethoxy group, will be the most shielded aromatic proton, appearing as a doublet from ortho-coupling to H-4. The ethoxy group's quartet and triplet are standard patterns, with the methylene protons shifted downfield by the oxygen atom.

Caption: Molecular structure with proton numbering.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information on the number and type of carbon atoms in a molecule.

Principles and Predictions

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

- **Carbonyl Carbon:** The aldehyde carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.^{[5][6]}
- **Aromatic Carbons:** The six aromatic carbons will each have a unique chemical shift. The carbon attached to the ethoxy group (C-2) will be shifted downfield due to the oxygen's electronegativity. The carbon bearing the trifluoromethyl group (C-5) will also be distinct. The trifluoromethyl group itself has a complex substituent effect.^{[7][8]} The remaining carbons will be influenced by their proximity to the various substituents.
- **Trifluoromethyl Carbon:** The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
- **Ethoxy Carbons:** The two carbons of the ethoxy group will be in the aliphatic region, with the methylene carbon (-OCH₂) being more deshielded than the methyl carbon (-CH₃).

Experimental Protocol: Data Acquisition

- **Sample Preparation:** Use the same sample prepared for ¹H NMR analysis.
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
- **Acquisition Parameters:**
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover a range of 0-220 ppm.
 - Ensure a sufficient relaxation delay (e.g., 2-5 seconds) to allow for the typically longer relaxation times of quaternary carbons.
 - Acquire a large number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
- **Processing:** Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm) or TMS (δ 0.00 ppm).

Predicted ^{13}C NMR Data

Predicted Chemical Shift (δ , ppm)	Multiplicity (^{13}C - ^{19}F Coupling)	Assignment
~189.0	s	C-7 (CHO)
~162.0	s	C-2
~135.0	s	C-4
~131.0	q, $^2\text{JCF} \approx 35$ Hz	C-5
~128.0	q, $^3\text{JCF} \approx 6$ Hz	C-6
~124.0	q, $^1\text{JCF} \approx 275$ Hz	C-10 (CF_3)
~123.0	s	C-1
~115.0	s	C-3
~65.0	s	C-8 (OCH_2)
~14.5	s	C-9 (CH_3)

Interpretation

The predicted spectrum shows ten distinct carbon signals, consistent with the molecular structure. The aldehyde carbon at ~189.0 ppm is unambiguous.^[5] The CF_3 carbon is identifiable by its large one-bond coupling to fluorine, resulting in a quartet. The carbons ortho and meta to the CF_3 group (C-5, C-6) are also expected to show smaller quartet splittings due to two- and three-bond C-F coupling, respectively.^{[7][9]} The remaining aromatic and aliphatic carbons can be assigned based on established substituent chemical shift (SCS) effects.

Caption: Predicted ^{13}C chemical shifts (ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Principles and Predictions

The IR spectrum will be dominated by strong absorptions from the carbonyl, trifluoromethyl, and ether groups.

- **Aldehyde Group:** A strong, sharp C=O stretching band is expected. For an aromatic aldehyde, this is typically found around 1700 cm^{-1} .^{[10][11][12]} Two weaker, but highly characteristic, C-H stretching bands (a Fermi doublet) are also expected around 2820 and 2720 cm^{-1} .^{[13][14]}
- **Trifluoromethyl Group:** The C-F bonds give rise to very strong and characteristic absorption bands in the $1350\text{-}1100\text{ cm}^{-1}$ region.^{[15][16]}
- **Ethoxy Group:** A strong C-O-C asymmetric stretching band for the aryl-alkyl ether is expected around 1250 cm^{-1} .^{[17][18][19][20]} Aliphatic C-H stretching bands will appear just below 3000 cm^{-1} .
- **Aromatic Ring:** Aromatic C=C stretching vibrations will appear in the $1600\text{-}1450\text{ cm}^{-1}$ region, and aromatic C-H stretches will be seen just above 3000 cm^{-1} .

Experimental Protocol: Data Acquisition

- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation (ATR):** Place a small amount (a single drop or a few crystals) of the neat sample directly onto the ATR crystal.
- **Data Acquisition:**
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Processing:** The spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm^{-1}).

Predicted IR Absorption Bands

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3080	Weak	C-H Stretch	Aromatic
~2980, 2940	Medium	C-H Stretch	Aliphatic (Ethoxy)
~2820, ~2720	Weak-Medium	C-H Stretch	Aldehyde (-CHO)
~1705	Strong, Sharp	C=O Stretch	Aromatic Aldehyde
~1600, ~1470	Medium	C=C Stretch	Aromatic Ring
~1320	Very Strong	C-F Stretch	Trifluoromethyl
~1250	Strong	Asymmetric C-O-C Stretch	Aryl-Alkyl Ether
~1170, ~1130	Very Strong	C-F Stretch	Trifluoromethyl

graph TD {

A[Start: Analyze IR Spectrum] --> B{Strong, Sharp Peak ~1705 cm⁻¹?};

B -- Yes --> C{Peaks at ~2820 & ~2720 cm⁻¹?};

B -- No --> Z[Not an Aldehyde];

C -- Yes --> D{Very Strong Absorptions ~1350-1100 cm⁻¹?};

C -- No --> Z2[Not an Aldehyde];

D -- Yes --> E{Strong Peak ~1250 cm⁻¹?};

D -- No --> Z3[Missing CF₃ Group];

E -- Yes --> F[Structure Confirmed];

E -- No --> Z4[Missing Ether Linkage];

A -- style --> fill:#F1F3F4,stroke:#5F6368

B -- style --> fill:#FFFFFF,stroke:#5F6368

C -- style --> fill:#FFFFFF,stroke:#5F6368

D -- style --> fill:#FFFFFF,stroke:#5F6368

E -- style --> fill:#FFFFFF,stroke:#5F6368

F -- style --> fill:#34A853,fontcolor:"#FFFFFF"

Z -- style --> fill:#EA4335,fontcolor:"#FFFFFF"

```
Z2 -- style --> fill:#EA4335,fontcolor:"#FFFFFF"  
Z3 -- style --> fill:#EA4335,fontcolor:"#FFFFFF"  
Z4 -- style --> fill:#EA4335,fontcolor:"#FFFFFF"  
  
}
```

Caption: Workflow for IR spectral confirmation.

Mass Spectrometry: Fragmentation and Molecular Weight

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Principles and Predictions

Using Electron Ionization (EI), we predict the formation of a molecular ion (M^+) and several characteristic fragment ions. Aromatic systems tend to produce a strong molecular ion peak. [\[13\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Molecular Ion (M^+): The exact mass of $C_{10}H_9F_3O_2$ is 218.0555. The nominal mass is 218.
- Key Fragmentations:
 - α -Cleavage: Loss of a hydrogen radical from the aldehyde group to form a stable acylium ion ($M-1$) is a very common pathway for aromatic aldehydes. [\[24\]](#)[\[25\]](#)
 - Loss of CHO: Loss of the entire aldehyde group ($M-29$).
 - Ether Fragmentation: Cleavage of the ethyl group from the ether, either as a radical (loss of 29) or through rearrangement and loss of ethene (loss of 28).
 - Loss of CF_3 : Cleavage of the C- CF_3 bond (loss of 69).

Experimental Protocol: Data Acquisition

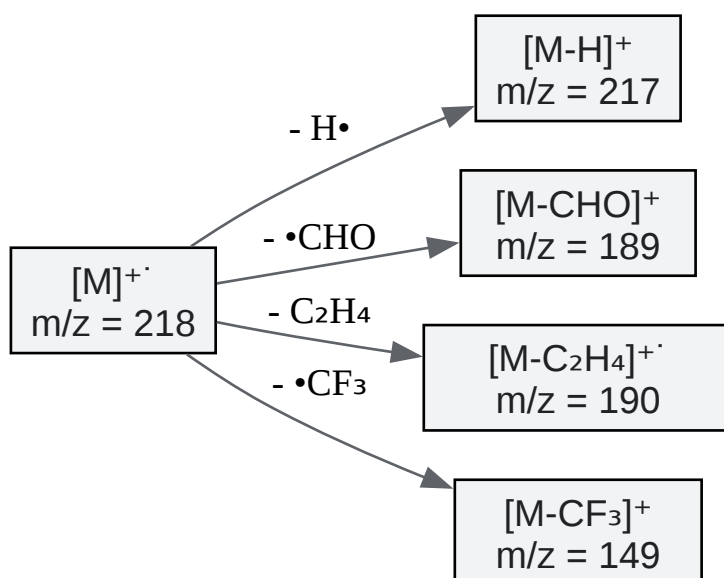
- Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).
- Sample Introduction: If using GC-MS, dissolve a dilute sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The compound will be separated and introduced into the MS source.
- Ionization: Use a standard electron energy of 70 eV.
- Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

Predicted Mass Spectrometry Fragmentation

Predicted m/z	Proposed Fragment Identity
218	$[M]^+$ (Molecular Ion)
217	$[M - H]^+$
190	$[M - C_2H_4]^+$ (via rearrangement)
189	$[M - CHO]^+$ or $[M - C_2H_5]^+$
161	$[M - CHO - CO]^+$ or $[M - C_2H_5 - CO]^+$
149	$[M - CF_3]^+$

Fragmentation Pathway

The primary fragmentation is expected to be the loss of a hydrogen atom from the aldehyde, yielding a strong peak at m/z 217. Further fragmentation could involve the loss of carbon monoxide (CO) from this ion. The stability of the aromatic ring will likely make the molecular ion peak at m/z 218 quite prominent.



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Caption: Predicted major fragmentation pathways.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis for **2-Ethoxy-5-(trifluoromethyl)benzaldehyde**. The predicted 1H NMR, ^{13}C NMR, IR, and MS data provide a comprehensive and robust framework for the structural confirmation of this compound. The key predicted features include a downfield aldehyde proton signal near δ 10.3 in 1H NMR, a carbonyl carbon signal around δ 189.0 in ^{13}C NMR, a strong C=O stretch at $\sim 1705\text{ cm}^{-1}$ in the IR spectrum, and a prominent molecular ion peak at m/z 218 in the mass spectrum. By following the provided protocols and comparing empirical results with these well-grounded predictions, researchers can achieve confident and accurate characterization of this valuable synthetic building block.

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